molecular formula C19H21N5O4S B2887537 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 898607-35-7

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2887537
CAS No.: 898607-35-7
M. Wt: 415.47
InChI Key: DWZVTUYUYABGLT-UHFFFAOYSA-N
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Description

This compound (CAS: 901146-20-1) is a 1,2,4-triazole derivative featuring a 4-methoxyphenyl substituent at the triazole ring and a 2,5-dimethoxyphenyl acetamide moiety. Its molecular formula is C₁₈H₁₉N₅O₃S (MW: 385.4 g/mol) . The structure includes:

  • 4-Amino-1,2,4-triazole core: Provides hydrogen-bonding capabilities critical for biological interactions.
  • 4-Methoxyphenyl group: Enhances lipophilicity and metabolic stability compared to non-substituted phenyl groups.
  • 2,5-Dimethoxyphenyl acetamide: Modulates solubility and target selectivity via electron-donating methoxy groups.

This compound is hypothesized to exhibit anti-inflammatory or antiviral activity based on structural parallels with studied analogs .

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-26-13-6-4-12(5-7-13)18-22-23-19(24(18)20)29-11-17(25)21-15-10-14(27-2)8-9-16(15)28-3/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZVTUYUYABGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article provides an overview of the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C18H19N5O2S
  • Molecular Weight : 378.43 g/mol
  • IUPAC Name : 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
  • CAS Number : 843625-19-4

Pharmacological Profile

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds with a similar triazole structure exhibit significant antibacterial and antifungal activities. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi, including resistant strains.

2. Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound under consideration has shown promise in vitro against several cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

3. Anti-inflammatory Properties

Triazoles have also been investigated for their anti-inflammatory effects. The compound may exert its effects by modulating inflammatory cytokines or inhibiting pathways involved in inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings related to the compound include:

  • Substituent Effects : The presence of methoxy and dimethoxy groups on the phenyl rings enhances lipophilicity and may improve cellular uptake.
  • Amino Group : The amino group at position 4 of the triazole ring is essential for maintaining biological activity, likely due to its role in hydrogen bonding with target proteins.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antibacterial Study : A related triazole compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 1.1 to 4.4 µM .
  • Anticancer Research : In a study examining various triazole derivatives, one compound showed IC50 values below those of standard chemotherapeutics like doxorubicin against multiple cancer cell lines .
  • Inflammation Model : An investigation into the anti-inflammatory effects revealed that certain triazoles effectively reduced levels of pro-inflammatory cytokines in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

2-{[4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2,6-Dimethylphenyl)Acetamide (CAS: 585561-99-5)
  • Structure : Furan-2-yl replaces 4-methoxyphenyl; 2,6-dimethylphenyl acetamide.
  • Activity : Demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in murine models .
  • Key Difference : The furan group reduces metabolic stability but improves π-π stacking interactions with hydrophobic enzyme pockets.
2-{[4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Methoxyphenyl)Acetamide (Compound AM33)
  • Structure : 2-Hydroxyphenyl substituent; 4-methoxyphenyl acetamide.
  • Activity: Potent reverse transcriptase inhibitor (Ki in nanomolar range), outperforming Nevirapine in binding affinity .
  • Key Difference : The hydroxyl group enables stronger hydrogen bonding but increases susceptibility to glucuronidation.

Acetamide Group Modifications

N-(2-Ethoxyphenyl)-2-{[4-(4-Methoxyphenyl)-5-(Phenoxymethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide
  • Structure: Ethoxy and phenoxymethyl groups enhance steric bulk.
  • Activity: Not explicitly reported, but ethoxy groups typically prolong half-life due to slower oxidative metabolism .
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[4-(Dimethylamino)Phenyl]Acetamide (CAS: 477331-57-0)
  • Structure: Chlorophenyl and methylphenyl substituents; dimethylamino acetamide.
Anti-Inflammatory Activity
  • Target Compound : Methoxy groups may enhance COX-2 selectivity over COX-1, reducing gastrointestinal toxicity .
  • Furan Analogs : Exhibit 52% reduction in edema at 10 mg/kg vs. 58% for diclofenac .
Antiviral Activity
  • Hydroxyphenyl Derivatives (AM33): Achieve Ki = 12 nM for HIV-1 reverse transcriptase inhibition, attributed to phenolic OH interactions with Asp113 and Tyr318 residues .
  • Target Compound : Dimethoxy groups may reduce binding to hydrophobic pockets but improve solubility for CNS penetration.

Data Tables

Table 1: Structural and Activity Comparison
Compound (CAS/ID) R1 (Triazole) R2 (Acetamide) Molecular Weight Key Activity Reference
901146-20-1 (Target) 4-Methoxyphenyl 2,5-Dimethoxyphenyl 385.4 Hypothesized anti-inflammatory
585561-99-5 Furan-2-yl 2,6-Dimethylphenyl 357.4 Anti-exudative
AM33 2-Hydroxyphenyl 4-Methoxyphenyl 386.4 Reverse transcriptase inhibition (12 nM)
477331-57-0 4-Chlorophenyl 4-(Dimethylamino)phenyl 453.9 Antimicrobial (predicted)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

  • Methodology : Use multi-step protocols involving cyclocondensation of thiosemicarbazides with substituted acetic acids, followed by nucleophilic substitution. Key reagents include hydrogen peroxide (for oxidation) and anhydrous solvents like DMF under nitrogen to minimize hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity. Monitor intermediates using TLC .

Q. Which spectroscopic methods are critical for structural characterization?

  • Methodology : Combine 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy groups at 2,5-positions on phenyl). IR spectroscopy identifies sulfanyl (C–S stretch at ~650 cm1^{-1}) and amide (N–H bend at ~1650 cm1^{-1}) moieties. High-resolution mass spectrometry (HRMS) validates molecular mass .

Q. How to design preliminary biological activity assays?

  • Methodology : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare results to structurally similar triazole derivatives (e.g., furan-substituted analogs show IC50_{50} < 10 µM ).

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodology : Conduct meta-analysis of substituent effects. For example, 4-methoxyphenyl vs. 2-chlorophenyl substituents may alter electron density, impacting enzyme binding (e.g., HIV-1 reverse transcriptase inhibition). Validate via isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What computational approaches predict target interactions?

  • Methodology : Perform molecular docking (AutoDock Vina) with crystal structures of target enzymes (e.g., COX-2, PDB ID 5KIR). Focus on hydrogen bonding between the triazole ring’s amino group and catalytic residues (e.g., Arg120). MD simulations (AMBER) assess stability over 100 ns .

Q. How to optimize reaction conditions for scalability?

  • Methodology : Use design of experiments (DoE) to model variables: temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst load (e.g., K2_2CO3_3). Response surface methodology (RSM) identifies optimal yields (e.g., 82% at 80°C in DMF) .

Q. What strategies improve metabolic stability for in vivo studies?

  • Methodology : Introduce fluorine at the 4-methoxyphenyl group to block CYP450-mediated oxidation. Assess stability in liver microsomes (rat/human) and compare to non-fluorinated analogs (t1/2_{1/2} increased by 3-fold) .

Key Research Gaps

  • Mechanistic studies : Use CRISPR-Cas9 knockouts to confirm target engagement (e.g., STAT3 inhibition in cancer cells).
  • Toxicity profiling : Evaluate hepatotoxicity in zebrafish models (LC50_{50} > 100 µM recommended for preclinical development) .

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